molecular formula C27H31N5O3 B14102309 3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14102309
M. Wt: 473.6 g/mol
InChI Key: BBAQDQYCRBVWSK-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Substitution Reactions:

    Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the purine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.

Scientific Research Applications

3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: It is used as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Lacks the 4-ethoxyphenyl group.

    9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Lacks the 2,5-dimethylphenyl group.

Uniqueness

The presence of both the 2,5-dimethylphenyl and 4-ethoxyphenyl groups in 3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione imparts unique chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C27H31N5O3

Molecular Weight

473.6 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C27H31N5O3/c1-6-35-22-11-9-21(10-12-22)30-14-18(3)15-31-23-24(28-26(30)31)29(5)27(34)32(25(23)33)16-20-13-17(2)7-8-19(20)4/h7-13,18H,6,14-16H2,1-5H3

InChI Key

BBAQDQYCRBVWSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC(=C5)C)C)C

Origin of Product

United States

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